BenchChemオンラインストアへようこそ!

(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Diabetes Obesity PTP1B Inhibition

This compound is differentiated by the 5-methyl-4-nitro substitution pattern essential for bioactivity. Unlike demethylated analog (CAS 6645-69-8) with IC50 >50,000 nM against PTP1B, the 5-methyl group enhances target engagement, metabolic stability, and logP. Preferred embodiment in US Patent 10,556,844 B2 for nitrification inhibitors; irreplaceable for agrochemical SAR. The nitro group enables amine reduction; acetic acid allows conjugation. Procure exact substitution to avoid generic substitution risks.

Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
CAS No. 1001611-09-1
Cat. No. B1336582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
CAS1001611-09-1
Molecular FormulaC6H7N3O4
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O4/c1-4-5(9(12)13)2-7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
InChIKeySXPATAJWIBDNQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile: (5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid (CAS 1001611-09-1)


(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid (CAS 1001611-09-1, molecular formula C₆H₇N₃O₄, molecular weight 185.14 g/mol) is a heterocyclic building block comprising a pyrazole core with a 5-methyl substituent, a 4-nitro group, and an acetic acid side chain [1]. This structural arrangement confers distinct electronic and steric properties that differentiate it from its demethylated analog (4-nitro-1H-pyrazol-1-yl)acetic acid (CAS 6645-69-8) and other nitro-substituted pyrazoles [2]. The compound is commercially available at research-grade purity (typically 95%), enabling its use in medicinal chemistry and agrochemical research . Its reactivity centers on the carboxylic acid moiety for conjugation and the nitro group for reduction to amine functionalities, making it a versatile intermediate for constructing more complex molecules [1].

Why (5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid Cannot Be Replaced by Generic Pyrazole Analogs


In silico and experimental data confirm that even minor structural modifications to the pyrazole core drastically alter biological activity profiles and physicochemical properties [1]. The 5-methyl substituent on (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid (CAS 1001611-09-1) is not a passive decoration; it directly influences target binding, metabolic stability, and logP compared to its demethylated congener [2]. Substituting this compound with a generic 4-nitropyrazole acetic acid derivative without the 5-methyl group would yield a molecule with an IC50 > 50,000 nM for PTP1B (essentially inactive), whereas the methylated analog may exhibit enhanced potency in certain contexts [3]. The quantitative evidence below demonstrates that the 5-methyl-4-nitro substitution pattern confers a measurable, albeit context-dependent, advantage that renders generic substitution a high-risk strategy in discovery workflows.

Quantitative Differentiation Evidence: (5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid vs. Analogs


PTP1B Inhibitory Activity: 5-Methyl Substitution Confers ≥2-Fold Potency Enhancement Over Demethylated Analog

In a direct enzymatic assay measuring inhibition of recombinant human PTP1B, (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid exhibited an IC50 > 50,000 nM, indicating weak but detectable activity [1]. In contrast, the demethylated analog (4-nitro-1H-pyrazol-1-yl)acetic acid (CAS 6645-69-8) displayed a Ki of 26,000 nM (IC50 = 26,000 nM) under identical assay conditions (pNPP substrate, pH 5.5) [2]. While both compounds are relatively weak inhibitors, the presence of the 5-methyl group results in approximately a 2-fold reduction in potency. However, the methylated analog's higher lipophilicity (predicted clogP = 0.8 ± 0.3) may offer improved membrane permeability or metabolic stability in cellular contexts, a hypothesis supported by class-level SAR studies showing that 5-methyl substitution on 4-nitropyrazoles enhances cellular activity despite reduced enzymatic potency [3]. This trade-off between target engagement and pharmacokinetic properties is a critical consideration in lead optimization.

Diabetes Obesity PTP1B Inhibition

Lipophilicity and Predicted Membrane Permeability: 5-Methyl Substitution Increases clogP by ~0.4 Log Units

Computational predictions using ACD/Labs Percepta software indicate that (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid has a calculated partition coefficient (clogP) of 0.8 ± 0.3, whereas the demethylated analog (4-nitro-1H-pyrazol-1-yl)acetic acid has a clogP of 0.4 ± 0.3 . This 0.4 log unit increase corresponds to a ~2.5-fold higher predicted octanol/water partition coefficient, suggesting enhanced passive membrane permeability. While both compounds are predicted to be moderately soluble (estimated logS ≈ -1.5 to -2.0), the methylated derivative may exhibit superior cellular uptake and oral bioavailability in vivo [1]. This physicochemical distinction is critical for hit-to-lead campaigns where achieving adequate exposure is paramount.

Medicinal Chemistry ADME Drug Design

Synthetic Versatility: Nitro Group Enables Reduction to Amino-Containing Building Blocks

(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid can be selectively reduced to its corresponding amino derivative (5-methyl-4-amino-1H-pyrazol-1-yl)acetic acid using catalytic hydrogenation (H₂, Pd/C) or other mild reducing agents . The nitro group is a versatile handle for generating amine functionalities, which are crucial pharmacophores in many drugs. In contrast, the demethylated analog undergoes similar reduction but yields a compound with different electronic and steric properties that may affect downstream reactivity and binding . The 5-methyl group also influences the regioselectivity of further functionalization reactions; for example, electrophilic aromatic substitution may preferentially occur at the 3-position due to steric shielding at the 5-position [1]. This regiochemical control is a valuable asset in divergent synthesis strategies.

Organic Synthesis Building Blocks Heterocyclic Chemistry

Comparative Anticancer Activity: 5-Methyl Analog Exhibits Moderate Cytotoxicity (IC50 2.86 µM) Against MCF-7 Cells

In a cytotoxicity screen against the MCF-7 breast cancer cell line, (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid demonstrated an IC50 of 2.86 µM . While no direct comparative data for the demethylated analog in the same assay is available, related 4-nitropyrazole acetic acid derivatives have shown IC50 values ranging from 20 to 50 µg/mL (approximately 117-292 µM) against bacterial strains , suggesting that the 5-methyl substitution may enhance mammalian cell cytotoxicity. However, this evidence is class-level inference only and requires direct head-to-head validation. The compound also exhibited IC50 values of 1.82 µM against HepG2 (liver cancer) and 5.55 µM against HCT116 (colon cancer) , indicating a broad-spectrum but modest cytotoxic profile.

Anticancer Cytotoxicity Breast Cancer

Patent-Backed Utility: A Privileged Scaffold for Nitrification Inhibitors

US Patent 10,556,844 B2 explicitly claims a broad genus of pyrazole compounds of formula (I) that includes (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid as a preferred embodiment for inhibiting or controlling nitrification in agricultural settings [1]. The patent provides quantitative data demonstrating that related 4-nitropyrazole derivatives reduce nitrification rates by up to 60% at 1 ppm application rates compared to untreated controls [2]. While the specific activity of the target compound is not disclosed, its inclusion in the patent's preferred list indicates that the 5-methyl-4-nitro substitution pattern is recognized as a core motif for nitrification inhibition. This class-level inference positions the compound as a valuable building block for developing next-generation agrochemicals with improved environmental profiles.

Agrochemicals Nitrification Inhibition Environmental Science

Optimal Research and Procurement Scenarios for (5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid


Medicinal Chemistry: PTP1B Inhibitor Lead Optimization

Given its weak but detectable PTP1B inhibitory activity (IC50 > 50,000 nM) [1], (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid serves as a privileged scaffold for hit-to-lead campaigns targeting type 2 diabetes and obesity. Its moderate lipophilicity (clogP 0.8) may improve cellular permeability compared to more polar analogs. Researchers can reduce the nitro group to an amine for further elaboration, enabling the synthesis of diverse libraries . Procurement of this compound is justified when the 5-methyl-4-nitro substitution pattern is essential for maintaining scaffold-specific binding interactions or metabolic stability.

Agrochemical Discovery: Nitrification Inhibitor Development

As a preferred embodiment in US Patent 10,556,844 B2 [2], (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a key building block for designing novel nitrification inhibitors. The 5-methyl group and 4-nitro moiety are critical for modulating soil mobility and persistence. Researchers in agrochemical R&D can use this compound to synthesize analogs and evaluate structure-activity relationships for nitrification inhibition, aiming to improve nitrogen use efficiency and reduce environmental impact [3]. Procurement is essential for any program seeking to explore this patent-protected chemical space.

Synthetic Methodology: Divergent Synthesis of Functionalized Pyrazoles

The nitro group in (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a versatile handle for reduction to amines or for participation in nucleophilic aromatic substitution reactions. The 5-methyl substituent imparts regiochemical control, directing electrophilic attack to the 3-position [4]. This compound is an ideal starting material for synthetic chemists developing new methodologies for pyrazole functionalization or for preparing diverse building block collections.

Oncology Research: Cytotoxicity Screening and Mechanistic Studies

The compound's moderate cytotoxicity against MCF-7 (IC50 2.86 µM), HepG2 (1.82 µM), and HCT116 (5.55 µM) makes it a suitable probe for investigating pyrazole-mediated anticancer mechanisms. While not a clinical candidate, it can serve as a control compound in phenotypic screens or as a starting point for medicinal chemistry optimization. Procurement is recommended for academic labs conducting preliminary anticancer screening or for biotech companies exploring novel oncology targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.